molecular formula C9H13NO2 B14833483 2-Amino-4-isopropoxyphenol

2-Amino-4-isopropoxyphenol

Katalognummer: B14833483
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: QMSMYHYUWSNOOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-AMINO-4-(PROPAN-2-YLOXY)PHENOL is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group at the second position and a propan-2-yloxy group at the fourth position on the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(PROPAN-2-YLOXY)PHENOL typically involves the reaction of 2-aminophenol with isopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the isopropyl group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-AMINO-4-(PROPAN-2-YLOXY)PHENOL may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-AMINO-4-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino and propan-2-yloxy groups direct the incoming electrophile to specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nature of the electrophile.

Wissenschaftliche Forschungsanwendungen

2-AMINO-4-(PROPAN-2-YLOXY)PHENOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-AMINO-4-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenolic group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-AMINO-4-METHOXYPHENOL: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    2-AMINO-4-ETHOXYPHENOL: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

    2-AMINO-4-BUTOXYPHENOL: Similar structure but with a butoxy group instead of a propan-2-yloxy group.

Uniqueness

2-AMINO-4-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of the propan-2-yloxy group, which can impart different steric and electronic properties compared to other alkoxy groups. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Eigenschaften

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

2-amino-4-propan-2-yloxyphenol

InChI

InChI=1S/C9H13NO2/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3

InChI-Schlüssel

QMSMYHYUWSNOOT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC(=C(C=C1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.